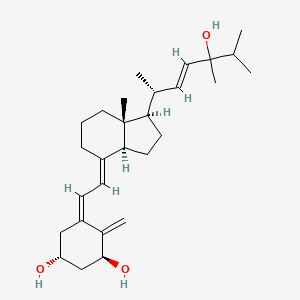

1alpha,24-Dihydroxy vitamin D2

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-5-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-18(2)28(6,31)15-13-19(3)24-11-12-25-21(8-7-14-27(24,25)5)9-10-22-16-23(29)17-26(30)20(22)4/h9-10,13,15,18-19,23-26,29-31H,4,7-8,11-12,14,16-17H2,1-3,5-6H3/b15-13+,21-9+,22-10-/t19-,23-,24-,25+,26+,27-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZFJAXAEXQSKL-GNMODTJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C(C)(C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Endogenous Formation Pathways of 1alpha,24 Dihydroxyvitamin D2

Precursor Substrates and Initial Hydroxylations

The journey to the formation of 1alpha,24-dihydroxyvitamin D2 begins with its precursor, vitamin D2 (ergocalciferol), and proceeds through several hydroxylated intermediates. The specific pathway can vary depending on the sequence of hydroxylation events.

Formation from Vitamin D2 (Ergocalciferol)

Vitamin D2, primarily derived from dietary sources like fungi and fortified foods, is biologically inert and requires hydroxylation to become active. enzox2.eunih.gov The initial step in its metabolism is typically a hydroxylation at the C-25 position in the liver to form 25-hydroxyvitamin D2 (25(OH)D2), the major circulating form of vitamin D2. Subsequently, 25(OH)D2 can undergo further hydroxylations.

One potential pathway to 1alpha,24-dihydroxyvitamin D2 involves the sequential actions of 1α-hydroxylase (CYP27B1) and 24-hydroxylase (CYP24A1). First, 25(OH)D2 is converted to the biologically active form, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2), by CYP27B1 in the kidneys and other tissues. nih.gov Subsequently, 1,25(OH)2D2 can be hydroxylated at the C-24 position by the enzyme CYP24A1 to yield 1alpha,24,25-trihydroxyvitamin D2. While not the focus compound, this pathway highlights the interplay of these key enzymes.

A more direct route involves the initial 24-hydroxylation of a vitamin D2 metabolite.

Formation from 1alpha-Hydroxyvitamin D2 (1alpha-OHD2)

Research has demonstrated a direct pathway for the formation of 1alpha,24-dihydroxyvitamin D2 from the synthetic vitamin D analog, 1alpha-hydroxyvitamin D2 (1alpha-OHD2). Studies using keratinocytes and recombinant human CYP24A1 have shown that this enzyme can directly hydroxylate 1alpha-OHD2 at the C-24 position to produce 1alpha,24-dihydroxyvitamin D2. nih.gov This finding indicates that CYP24A1 is capable of activating this prodrug in target cells. nih.gov The formation of 1alpha,24-dihydroxyvitamin D2 from 1alpha-OHD2 highlights an extrahepatic activation pathway for vitamin D analogs. nih.gov

Role of 24-Hydroxyvitamin D2 as an Intermediate

Evidence suggests that 24-hydroxyvitamin D2 can serve as a direct precursor to 1alpha,24-dihydroxyvitamin D2. In vivo studies in rats have shown that 24-hydroxyvitamin D2 can be detected in animals receiving physiological doses of vitamin D2. wikipedia.org This intermediate must then undergo 1-alpha-hydroxylation to become biologically active. wikipedia.org It has been demonstrated that 24-hydroxyvitamin D2 can be 1-alpha-hydroxylated, although this is considered a minor physiological pathway for the activation of vitamin D2 in mammals. wikipedia.orgoup.com This conversion is catalyzed by the enzyme CYP27B1.

Enzymatic Catalysis of 1alpha,24-Dihydroxyvitamin D2 Synthesis

The synthesis of 1alpha,24-dihydroxyvitamin D2 is critically dependent on the catalytic activity of specific cytochrome P450 enzymes, which introduce hydroxyl groups at precise locations on the vitamin D2 molecule.

Cytochrome P450 Enzymes Involved in 24-Hydroxylation

The primary enzyme responsible for the hydroxylation at the C-24 position of vitamin D metabolites is a mitochondrial enzyme known as 25-hydroxyvitamin D-24-hydroxylase.

The enzyme CYP24A1 is the key catalyst for the 24-hydroxylation of various vitamin D metabolites, including those of the vitamin D2 series. nih.govaboom.com.br It is a mitochondrial monooxygenase that plays a crucial role in regulating the levels of active vitamin D. aboom.com.br

CYP24A1 catalyzes the hydroxylation of both 25-hydroxyvitamin D2 (25(OH)D2) and 1,25-dihydroxyvitamin D2 (1,25(OH)2D2) at the C-24 position. aboom.com.brresearchgate.net As previously mentioned, CYP24A1 can also directly convert 1alpha-hydroxyvitamin D2 to 1alpha,24-dihydroxyvitamin D2. nih.gov The expression of the CYP24A1 gene is induced by the active form of vitamin D, 1,25-dihydroxyvitamin D3, creating a negative feedback loop to control vitamin D levels. aboom.com.br

The catalytic efficiency of human CYP24A1 for the initial hydroxylation of 25(OH)D2 is similar to that for its vitamin D3 counterpart, 25(OH)D3. researchgate.net This suggests that at low substrate concentrations, both forms are inactivated at comparable rates. researchgate.net

Interactive Data Table: Key Enzymes and Reactions in 1alpha,24-Dihydroxyvitamin D2 Biosynthesis

| Enzyme | Substrate | Product | Pathway Step |

| CYP24A1 | 1alpha-Hydroxyvitamin D2 | 1alpha,24-Dihydroxyvitamin D2 | 24-Hydroxylation |

| CYP27B1 | 24-Hydroxyvitamin D2 | 1alpha,24-Dihydroxyvitamin D2 | 1alpha-Hydroxylation |

Involvement of CYP27 (e.g., CYP27A1, CYP27B1) and other P450s (e.g., CYP2C11, CYP3A4, CYP11A1) in D2 Metabolism

The metabolism of vitamin D2 is a complex process mediated by several cytochrome P450 (CYP) enzymes. While the primary pathway to the hormonally active 1,25-dihydroxyvitamin D involves 25-hydroxylation followed by 1-alpha-hydroxylation, the synthesis of 1alpha,24-dihydroxyvitamin D2 involves an initial 24-hydroxylation step.

CYP27 Family:

CYP27A1: This mitochondrial enzyme is known to 25-hydroxylate vitamin D3 but not vitamin D2. nih.govnih.gov Its primary role is in bile acid synthesis, and while it contributes to vitamin D3 metabolism, its direct involvement in the primary 24-hydroxylation of vitamin D2 is not established. nih.govvitamindwiki.com Mutations in the CYP27A1 gene lead to cerebrotendinous xanthomatosis, a disorder of bile acid synthesis, which can sometimes be associated with low bone mass, but not rickets, further suggesting other enzymes are primary for vitamin D activation. nih.govvitamindwiki.com

CYP27B1: This enzyme is the critical 25-hydroxyvitamin D-1alpha-hydroxylase that catalyzes the final activation step for both vitamin D2 and D3 precursors. nih.govnih.govcabidigitallibrary.org It is responsible for adding a hydroxyl group at the 1-alpha position of 24-hydroxyvitamin D2 to form 1alpha,24-dihydroxyvitamin D2. nih.govuniprot.org

Other Cytochrome P450 Enzymes:

CYP2C11: This enzyme, found in the liver of male rats, has demonstrated 25-hydroxylase activity for vitamin D2. nih.gov

CYP3A4: This highly abundant enzyme in the liver and intestine is involved in the metabolism of a wide range of substances. nih.govclinpgx.org It can catalyze both the 24- and 25-hydroxylation of vitamin D2. nih.govnih.gove-enm.org Specifically, CYP3A4 can contribute to the formation of inactive metabolites, and its induction can lead to vitamin D deficiency. nih.gov It promotes the 23R- and 24S-hydroxylation of 1α,25(OH)₂D₃ for deactivation. nih.gove-enm.org

CYP11A1: Traditionally involved in steroidogenesis, CYP11A1 can initiate alternative vitamin D metabolic pathways by hydroxylating the side chain of vitamin D2 at various positions, including C20 and C22, leading to novel metabolites. nih.govresearchgate.netresearchgate.net This pathway is distinct from the one that forms 1alpha,24-dihydroxyvitamin D2. nih.gov

The primary enzyme responsible for the initial 24-hydroxylation step in the vitamin D catabolic pathway is CYP24A1, which is then followed by the action of CYP27B1 for the 1-alpha-hydroxylation.

| Enzyme | Primary Location | Known Function in Vitamin D Metabolism | Relevance to 1alpha,24(OH)2D2 Synthesis |

|---|---|---|---|

| CYP27A1 | Mitochondria (widespread) | 25-hydroxylates Vitamin D3; involved in bile acid synthesis. nih.govnih.govvitamindwiki.com | Does not 25-hydroxylate Vitamin D2; not directly involved in the primary pathway. nih.gov |

| CYP27B1 | Kidney, various extra-renal tissues | 1-alpha-hydroxylates 25-hydroxyvitamin D; final activation step. nih.govnih.gov | Catalyzes the 1-alpha-hydroxylation of 24-hydroxyvitamin D2. nih.govuniprot.org |

| CYP3A4 | Liver, Intestine | Catalyzes 24- and 25-hydroxylation, primarily for inactivation. nih.govnih.gove-enm.org | Contributes to 24-hydroxylation, but mainly in a catabolic/inactivation context. nih.gov |

| CYP11A1 | Adrenals, placenta, skin, immune cells | Initiates alternative metabolic pathways (e.g., C20, C22 hydroxylation). nih.govresearchgate.net | Generates novel metabolites distinct from 1alpha,24(OH)2D2. nih.gov |

| CYP24A1 | Kidney and other target tissues | 24-hydroxylates 25(OH)D and 1,25(OH)2D for inactivation. nih.govnih.govnih.gov | Performs the initial 24-hydroxylation of Vitamin D2 precursors. |

Stereospecificity of 24-Hydroxylation (e.g., 24(S) epimer formation)

The hydroxylation at the 24-position of the vitamin D2 side chain is a stereospecific reaction. Research has established that the biologically relevant metabolite is the 24(S) epimer. acs.org The active form of the compound is specifically 1α,24(S)-dihydroxyvitamin D₂. acs.org

This stereospecificity is crucial as the biological activity of vitamin D compounds is dependent on their three-dimensional structure, which determines their binding affinity to the vitamin D receptor (VDR). The synthesis of 24(S)-hydroxyvitamin D2 has been a key step in producing its 1-alpha-hydroxylated counterpart for research and therapeutic development. acs.org While various enzymes, including bacterial ones like CYP109E1, can produce different stereoisomers such as 24(R),25-dihydroxyvitamin D2, the endogenous pathway in mammals preferentially forms the 24(S) metabolite from vitamin D2. acs.orgnih.gov

Enzymes Catalyzing 1alpha-Hydroxylation of 24-Hydroxylated Precursors

The final and rate-limiting step in the synthesis of 1alpha,24-dihydroxyvitamin D2 is the hydroxylation at the 1-alpha position of the precursor, 24-hydroxyvitamin D2. This reaction is catalyzed by the enzyme 25-hydroxyvitamin D-1alpha-hydroxylase, encoded by the CYP27B1 gene. nih.govproquest.com This enzyme is critical for the synthesis of all biologically active forms of vitamin D that have a 1-alpha-hydroxyl group. nih.gov Studies using mice deficient in the CYP27B1 enzyme have shown that they cannot produce 1-alpha-hydroxylated metabolites, and providing them with 1α,24(S)(OH)2D2 can normalize physiological parameters, confirming that CYP27B1 is the responsible enzyme. nih.gov

Renal 1alpha-Hydroxylase (CYP27B1) Activity

The primary site for the production of circulating, hormonally active vitamin D metabolites is the kidney. nih.govnih.gov The CYP27B1 enzyme is predominantly expressed in the proximal tubules of the nephron. nih.govpnas.org Renal 1alpha-hydroxylase activity is tightly regulated and is the principal determinant of the circulating concentration of 1,25-dihydroxyvitamin D. nih.gov This endocrine production is crucial for maintaining calcium and phosphate (B84403) homeostasis throughout the body. nih.gov The synthesis of 1alpha,24-dihydroxyvitamin D2 for systemic circulation would primarily occur through the action of this renal enzyme on its 24-hydroxylated substrate.

Extra-renal 1alpha-Hydroxylase Activity in Specific Tissues

In addition to the kidney, the CYP27B1 gene is expressed and the 1alpha-hydroxylase enzyme is active in a variety of other tissues. nih.govbirmingham.ac.uk This extra-renal production has been identified in tissues such as the skin, lymph nodes, colon, pancreas, brain, placenta, and cells of the immune system like macrophages and dendritic cells. nih.govnih.govnih.govoup.com

Unlike the endocrine function of the renal enzyme, extra-renal 1alpha-hydroxylase activity is thought to serve local, autocrine, or paracrine functions. nih.govoup.com This means the 1-alpha-hydroxylated compounds produced in these tissues act within the same cell or on nearby cells, rather than entering the general circulation. This localized production allows for tissue-specific regulation of cellular processes like proliferation, differentiation, and immune response, independent of the systemic hormonal regulation of mineral metabolism. nih.govbirmingham.ac.uk

Biosynthetic Regulation at the Molecular and Cellular Levels

The biosynthesis of vitamin D metabolites is tightly controlled at the molecular and cellular levels, primarily through the transcriptional regulation of the key hydroxylase enzymes, CYP27B1 and CYP24A1.

Transcriptional Regulation of Hydroxylase Enzymes

The expression of the genes encoding the 1alpha-hydroxylase (CYP27B1) and 24-hydroxylase (CYP24A1) enzymes is reciprocally regulated by several factors to maintain calcium and phosphate homeostasis and control the levels of active vitamin D hormone.

Regulation of CYP27B1 (1alpha-Hydroxylase):

Parathyroid Hormone (PTH): PTH is a major stimulator of CYP27B1 gene expression in the kidney. nih.govproquest.compnas.org This action is mediated through the protein kinase A signaling pathway. proquest.comnih.gov

1,25-Dihydroxyvitamin D: The active form of vitamin D acts as a negative regulator of its own synthesis by suppressing the transcription of the CYP27B1 gene. tandfonline.comtandfonline.com This negative feedback loop is mediated through the vitamin D receptor (VDR). tandfonline.com

Fibroblast Growth Factor-23 (FGF-23): This hormone, primarily secreted by bone cells, suppresses CYP27B1 transcription in the kidney, thereby reducing the production of active vitamin D. nih.govnih.gov

Calcitonin and Calcium: Calcitonin can stimulate CYP27B1 expression. pnas.orgnih.gov Extracellular calcium levels also modulate the gene's expression, although the mechanisms can be complex and tissue-specific. oup.com

Regulation of CYP24A1 (24-Hydroxylase):

1,25-Dihydroxyvitamin D: This is the most potent inducer of CYP24A1 gene expression. nih.govnih.gov It acts at the transcriptional level by binding to the VDR, which then interacts with vitamin D response elements (VDREs) in the promoter region of the CYP24A1 gene, increasing its transcription. nih.govproquest.com This action promotes the degradation of active vitamin D, forming another critical feedback loop.

Parathyroid Hormone (PTH): In contrast to its effect on CYP27B1, PTH downregulates CYP24A1 mRNA, in part by affecting its stability. nih.govnih.gov

This intricate regulatory network ensures that the levels of active vitamin D metabolites are finely tuned to meet the body's physiological needs.

| Regulating Factor | Effect on CYP27B1 (1alpha-Hydroxylase) | Effect on CYP24A1 (24-Hydroxylase) |

|---|---|---|

| Parathyroid Hormone (PTH) | Upregulates (Stimulates) nih.govproquest.com | Downregulates (Inhibits) nih.govnih.gov |

| 1,25-Dihydroxyvitamin D | Downregulates (Inhibits) tandfonline.comtandfonline.com | Upregulates (Stimulates) nih.govnih.gov |

| FGF-23 | Downregulates (Inhibits) nih.govnih.gov | Upregulates (Stimulates) nih.gov |

| Calcitonin | Upregulates (Stimulates) pnas.orgnih.gov | - |

Post-translational Modification and Activity Modulation of Enzymes

The biosynthesis of 1alpha,24-dihydroxyvitamin D2 is critically dependent on the activity of two key mitochondrial enzymes: 25-hydroxyvitamin D-1α-hydroxylase (CYP27B1) and 25-hydroxyvitamin D-24-hydroxylase (CYP24A1). While the primary regulation of these enzymes occurs at the transcriptional level, post-translational modifications can also play a role in modulating their activity, thereby influencing the production of vitamin D metabolites.

Phosphorylation is a common post-translational modification that can alter enzyme function. While direct evidence for the phosphorylation of CYP27B1 and CYP24A1 in the specific context of 1alpha,24-dihydroxyvitamin D2 synthesis is limited, the regulatory mechanisms of these enzymes in the broader context of vitamin D metabolism suggest potential sites and pathways for such modifications. For instance, the activity of CYP27B1 is tightly controlled by hormones such as parathyroid hormone (PTH), which is known to activate protein kinase A signaling pathways that could lead to phosphorylation and subsequent activation of the enzyme. Conversely, fibroblast growth factor 23 (FGF23) suppresses CYP27B1 activity, a process that may involve phosphatase activity or inhibitory phosphorylation events.

Similarly, the activity of CYP24A1, the enzyme responsible for the degradation of active vitamin D metabolites, is also subject to complex regulation. The active form of vitamin D3, 1,25-dihydroxyvitamin D3, is a potent inducer of CYP24A1 gene expression, creating a negative feedback loop. While this is primarily a transcriptional control, the possibility of post-translational modifications fine-tuning CYP24A1 activity cannot be excluded.

It is important to note that much of the current understanding of CYP27B1 and CYP24A1 regulation is derived from studies on vitamin D3 metabolism. However, given the structural similarity between vitamin D2 and D3 metabolites, it is plausible that similar post-translational regulatory mechanisms are at play in the biosynthesis of 1alpha,24-dihydroxyvitamin D2.

Influence of Substrate Availability on Pathway Flux

The rate of formation, or flux, through the biosynthetic pathways leading to 1alpha,24-dihydroxyvitamin D2 is significantly influenced by the availability of its precursors, primarily vitamin D2 and its hydroxylated metabolites. Two potential pathways for the endogenous formation of 1alpha,24-dihydroxyvitamin D2 have been identified:

1α-hydroxylation of 24-hydroxyvitamin D2: In this pathway, vitamin D2 is first hydroxylated at the C-24 position by CYP24A1 to form 24-hydroxyvitamin D2. This intermediate then serves as a substrate for CYP27B1, which adds a hydroxyl group at the C-1α position to yield 1alpha,24-dihydroxyvitamin D2. Research suggests that this is a minor physiological pathway. nih.gov

24-hydroxylation of 1α-hydroxyvitamin D2: Alternatively, vitamin D2 can first be hydroxylated at the C-1α position by CYP27B1 to form 1α-hydroxyvitamin D2. Subsequently, CYP24A1 can hydroxylate this intermediate at the C-24 position to produce 1alpha,24-dihydroxyvitamin D2.

The efficiency of these pathways is dependent on the substrate specificity and competitive inhibition of the involved enzymes. Studies have shown that when presented individually, 24-hydroxyvitamin D2 can be 1α-hydroxylated. nih.gov However, in the presence of 25-hydroxyvitamin D2 or 25-hydroxyvitamin D3, the 1α-hydroxylation of 24-hydroxyvitamin D2 is less efficient, indicating that 25-hydroxylated metabolites are preferred substrates for CYP27B1. nih.gov

Enzymatic Steps in 1alpha,24-Dihydroxyvitamin D2 Biosynthesis

| Step | Precursor | Enzyme | Product | Pathway |

|---|---|---|---|---|

| 1a | Vitamin D2 | CYP24A1 | 24-hydroxyvitamin D2 | Minor Pathway |

| 2a | 24-hydroxyvitamin D2 | CYP27B1 | 1alpha,24-dihydroxyvitamin D2 | Minor Pathway |

| 1b | Vitamin D2 | CYP27B1 | 1α-hydroxyvitamin D2 | Alternative Pathway |

Table of Compounds

| Compound Name |

|---|

| 1alpha,24-Dihydroxyvitamin D2 |

| 1,25-dihydroxyvitamin D3 |

| 1α-hydroxyvitamin D2 |

| 24-hydroxyvitamin D2 |

| 25-hydroxyvitamin D2 |

| 25-hydroxyvitamin D3 |

| Fibroblast growth factor 23 |

| Parathyroid hormone |

| Vitamin D2 |

Metabolic Fate and Catabolism of 1alpha,24 Dihydroxyvitamin D2

Pathways of Further Hydroxylation and Oxidation

Following its formation, 1α,24(OH)₂D₂ is a substrate for further enzymatic modifications that continue its inactivation. These pathways involve the addition of further hydroxyl groups and the oxidation of the side chain, leading to progressively more water-soluble compounds that can be easily eliminated from the body.

Formation of Trihydroxylated Metabolites (e.g., 1alpha,24,25-Trihydroxyvitamin D2, 1alpha,24(S),26-Trihydroxyvitamin D2)

The primary enzyme responsible for the catabolism of vitamin D metabolites, CYP24A1, is a multicatalytic enzyme capable of introducing hydroxyl groups at several positions on the side chain. nih.gov For vitamin D2 compounds, after the initial hydroxylation at C24, CYP24A1 continues the inactivation process by adding another hydroxyl group at either the C26 or C28 position. nih.govresearchgate.net This leads to the formation of trihydroxylated metabolites such as 1α,24,26-trihydroxyvitamin D2.

While the direct formation of 1α,24,25-trihydroxyvitamin D2 from 1α,24(OH)₂D₂ is a logical step in the catabolic sequence, much of the research has focused on the metabolism of the more potent 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂D₂). Studies using human CYP24A1 have shown that 1α,25(OH)₂D₂ is converted to 1α,24,25-trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) as an intermediate. nih.gov This intermediate is then further metabolized, indicating a clear pathway for C25 hydroxylation in D2 compounds that have already undergone C24 hydroxylation. nih.gov The existence of 1-alpha,24R,25-Trihydroxyvitamin D2 has been confirmed in in-vitro studies, further establishing this metabolic route.

Terminal Degradation Products (e.g., 26-carboxy-1alpha,24(OH)2D2)

The sequential hydroxylation of the 1α,24(OH)₂D₂ side chain ultimately leads to the formation of terminal degradation products. Research has identified a novel, water-soluble metabolite, 26-carboxy-1α,24(OH)₂D₂ , as a key terminal product. nih.gov This metabolite is synthesized by CYP24A1 through a process involving the initial 24-hydroxylation, followed by 26-hydroxylation, and subsequent oxidation of the C26 position to a carboxylic acid. nih.gov The formation of this acidic metabolite was confirmed in studies using keratinocytes, and its absence in cells from mice lacking the CYP24A1 enzyme (Cyp24a1 null mice) underscores the critical role of this enzyme in the pathway. nih.gov

Unlike the catabolism of vitamin D3, which can involve cleavage of the side chain to form calcitroic acid, there is currently no evidence to suggest that 1α,25-dihydroxyvitamin D2 undergoes similar side-chain cleavage. researchgate.net This highlights a key difference in the metabolic fate of vitamin D2 versus vitamin D3, with the D2 pathway favoring oxidation to a C26-carboxylic acid.

Enzymatic Inactivation Mechanisms

The inactivation of 1α,24(OH)₂D₂ is an enzyme-driven process designed to tightly regulate the levels of active vitamin D metabolites and prevent potential toxicity. This regulation is almost entirely managed by the cytochrome P450 system.

Role of CYP24A1 in 1alpha,24-Dihydroxyvitamin D2 Catabolism

The cytochrome P450 enzyme CYP24A1, also known as 25-hydroxyvitamin D-24-hydroxylase, is the central enzyme in the catabolism of all major vitamin D metabolites, including 1α,24(OH)₂D₂. nih.govwikipedia.orgmedlineplus.gov This mitochondrial enzyme initiates the degradation cascade that deactivates vitamin D compounds. genecards.org Its action is considered the first and rate-limiting step in vitamin D catabolism. creative-diagnostics.com

The central role of CYP24A1 in the metabolism of 1α,24(OH)₂D₂ has been confirmed in studies using mammalian cells transfected with the enzyme, which were able to convert precursor compounds into a series of metabolites, including 1α,24(OH)₂D₂ and its subsequent degradation products. nih.gov The major pathways for the side chain oxidation of vitamin D2 metabolites are mediated by CYP24A1, involving sequential hydroxylations that ultimately render the molecule biologically inactive. nih.govresearchgate.net

Other Cytochrome P450 Enzymes in Degradation

While CYP24A1 is unequivocally the principal enzyme for the catabolism of 1α,24(OH)₂D₂, some research has pointed to alternative metabolic pathways for parent vitamin D compounds. The enzyme CYP11A1 (also known as P450scc) can metabolize vitamin D2 to generate novel products with biological activity, such as 20-hydroxyvitamin D2 and 17,20-dihydroxyvitamin D2. researchgate.net However, this represents an alternative activation or metabolic pathway for vitamin D2 itself, rather than a degradation pathway for the already-24-hydroxylated 1α,24(OH)₂D₂.

In animal models where the gene for CYP24A1 has been removed, evidence suggests that alternative catabolic pathways may be utilized to regulate hormone levels, although the specific enzymes in these pathways have not been fully elucidated. oup.com For 1α,24(OH)₂D₂, the available scientific literature overwhelmingly points to CYP24A1 as the primary, if not sole, enzyme responsible for its degradation.

Comparative Metabolic Clearance Rates and Pathways

Significant differences exist in the metabolic clearance and enzymatic inactivation rates between vitamin D2 and vitamin D3 analogs. These differences have implications for the biological activity profile of each compound.

Studies have demonstrated that 1α,24(OH)₂D₂ has a slower metabolic clearance rate when compared to the active forms of vitamin D, 1α,25(OH)₂D₂ and 1α,25(OH)₂D₃. nih.govrhea-db.org This slower clearance suggests a greater metabolic stability for the 24-hydroxylated D2 metabolite.

This observation is supported by direct enzymatic studies. The catalytic efficiency (kcat/Km) of CYP24A1 in metabolizing 1α,25(OH)₂D₃ is nearly double that for 1α,25(OH)₂D₂, indicating a substantially lower rate of inactivation for the active D2 form. nih.gov This inherent resistance to degradation by CYP24A1 suggests that D2 metabolites may have a longer residence time in the body compared to their D3 counterparts.

| Compound | Relative Clearance Rate | Relative Inactivation by CYP24A1 |

|---|---|---|

| 1alpha,24-Dihydroxyvitamin D2 | Slower | Data Not Available |

| 1alpha,25-Dihydroxyvitamin D2 | Slower | Lower |

| 1alpha,25-Dihydroxyvitamin D3 | Faster | Higher (approx. 2x that of 1α,25(OH)₂D₂) |

Comparison with 1alpha,25-Dihydroxyvitamin D3

The catabolism of both 1α,24(OH)2D2 and 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3) is primarily mediated by the mitochondrial enzyme CYP24A1, also known as 24-hydroxylase. wikipedia.orgmedlineplus.gov This enzyme initiates a cascade of hydroxylation reactions that ultimately lead to the inactivation and excretion of these active vitamin D metabolites. oup.com However, the structural difference in the side chain between vitamin D2 and D3 compounds leads to distinct metabolic profiles and clearance rates.

Studies comparing the pharmacokinetics of radiolabeled 1α,24(OH)2D2 and 1α,25(OH)2D3 in rats have revealed significant differences. nih.gov Serum levels of 1α,24(OH)2D2 were found to be lower than those of 1α,25(OH)2D3 at all observed time points, suggesting a faster clearance of the vitamin D2 metabolite. nih.gov This altered pharmacokinetic profile may contribute to the lower calcemic activity of 1α,24(OH)2D2 observed in vivo. nih.gov

The enzyme CYP24A1 exhibits different catalytic efficiencies for vitamin D2 and D3 metabolites. While the initial inactivation rates of 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3) by CYP24A1 are similar, the inactivation rate for 1α,25(OH)2D3 is almost double that for 1α,25-dihydroxyvitamin D2 (1α,25(OH)2D2). nih.govresearchgate.net This suggests that 1α,25(OH)2D2 may have increased metabolic stability in vivo compared to its D3 counterpart. nih.govresearchgate.net Slower clearance rates for 1α,24(OH)2D2 compared to 1α,25(OH)2D3 have also been noted, which may influence its biological activity profile. nih.gov

Comparative Pharmacokinetics of 1α,24(OH)2D2 and 1α,25(OH)2D3

| Parameter | 1α,24(OH)2D2 | 1α,25(OH)2D3 | Reference |

|---|---|---|---|

| Serum Levels (in rats) | Lower at all time points | Higher at all time points | nih.gov |

| CYP24A1-mediated Inactivation Rate (for 1α,25(OH)2 forms) | Lower | Higher (almost double) | nih.govresearchgate.net |

| Clearance Rate | Slower | Faster | nih.gov |

Comparison with other Vitamin D2 Metabolites

The metabolic pathway of vitamin D2 in humans can lead to the formation of two biologically active products: 1α,24(OH)2D2 and 1α,25(OH)2D2. oup.comnih.gov The formation of 1α,24(OH)2D2 can occur through successive 24- and 1α-hydroxylations of vitamin D2. oup.com The initial 24-hydroxylation of vitamin D2 produces 24-hydroxyvitamin D2 (24(OH)D2), a unique metabolite of the vitamin D2 pathway. oup.comnih.gov Subsequent 1α-hydroxylation in the kidney, a step that can be stimulated by parathyroid hormone (PTH), leads to the formation of 1α,24(OH)2D2. oup.comnih.gov

In contrast, the more established pathway involves the 25-hydroxylation of vitamin D2 in the liver to form 25(OH)D2, followed by 1α-hydroxylation in the kidney to produce the active hormone 1α,25(OH)2D2. scispace.com The C24-hydroxylation pathway represents a minor, yet significant, activation route for vitamin D2. nih.gov

The catabolism of these various vitamin D2 metabolites is also primarily handled by CYP24A1. This enzyme can hydroxylate the side chains of both 25(OH)D2 and 1α,25(OH)2D2. wikipedia.org The major pathways for the side chain oxidation of 25(OH)D2 and 1α,25(OH)2D2 by human CYP24A1 are identical. nih.gov The initial step involves hydroxylation at the C24R position, followed by further oxidations. nih.gov Interestingly, intermediates of 25(OH)D2 metabolism can be converted to the corresponding intermediates in the 1α,25(OH)2D2 oxidation pathway by the enzyme CYP27B1 (1α-hydroxylase). nih.gov

Key Enzymes in the Metabolism of Vitamin D2 Metabolites

| Metabolite | Key Metabolic Step | Enzyme | Resulting Product | Reference |

|---|---|---|---|---|

| Vitamin D2 | 24-hydroxylation | CYP27 (hepatic) | 24(OH)D2 | oup.com |

| 24(OH)D2 | 1α-hydroxylation | CYP27B1 (renal) | 1α,24(OH)2D2 | oup.comnih.gov |

| Vitamin D2 | 25-hydroxylation | Hepatic 25-hydroxylases | 25(OH)D2 | scispace.com |

| 25(OH)D2 | 1α-hydroxylation | CYP27B1 (renal) | 1α,25(OH)2D2 | scispace.com |

| 1α,24(OH)2D2 / 1α,25(OH)2D2 | Catabolism (side chain oxidation) | CYP24A1 | Inactive metabolites | wikipedia.orgnih.gov |

Tissue-Specific Differences in Catabolism

The enzyme responsible for the catabolism of active vitamin D metabolites, CYP24A1, is distributed in various vitamin D target tissues, including the kidney, intestine, bone, and skin. oup.com This distribution allows for localized control over the concentration and activity of metabolites like 1α,24(OH)2D2. The regulation of CYP24A1 expression can also be tissue-specific, leading to differences in the rate of catabolism. oup.com

In a study examining the tissue distribution of radiolabeled 1α,24(OH)2D2 in rats, distinct patterns were observed in different organs compared to 1α,25(OH)2D3. nih.gov In the duodenum and kidney, levels of both compounds were similar initially, but 1α,24(OH)2D2 levels declined more rapidly. nih.gov In the liver, initial levels of 1α,24(OH)2D2 were twofold higher than those of 1α,25(OH)2D3, but they declined to similar levels within 8 hours. nih.gov Conversely, in the bone marrow, the levels of both compounds remained similar at all time points. nih.gov

These tissue-specific pharmacokinetic differences may explain the observed dissociation between the calcemic and other biological activities of 1α,24(OH)2D2. nih.gov For example, the rapid decline in the intestine could contribute to its lower calcemic effect, which is heavily dependent on intestinal calcium absorption. nih.gov The sustained levels in bone marrow, a site of immune cell production, suggest a potential for targeted activity in non-classical vitamin D pathways. nih.gov Furthermore, CYP24A1 can be induced in target cells, such as keratinocytes, to both activate and inactivate vitamin D prodrugs, highlighting a localized metabolic control mechanism within specific tissues. nih.gov

Molecular Mechanisms of Action of 1alpha,24 Dihydroxyvitamin D2

Interaction with the Vitamin D Receptor (VDR)

The VDR is a ligand-activated transcription factor and a member of the nuclear receptor superfamily. wikipedia.org The binding of a vitamin D metabolite to the VDR is the critical first step in initiating its physiological effects.

Table 1: Comparative VDR Binding of Dihydroxylated Vitamin D Metabolites

| Compound | Relative Binding Affinity to hVDR |

|---|---|

| 1alpha,24-Dihydroxyvitamin D2 | Comparable |

| 1,24-Dihydroxyvitamin D3 | Comparable |

| 1,25-Dihydroxyvitamin D3 | Comparable |

VDR/RXR Heterodimerization and Conformational Changes Induced by Ligand Binding

Upon ligand binding, the VDR undergoes a conformational change that facilitates its heterodimerization with the retinoid X receptor (RXR). wikipedia.orgnih.gov This VDR/RXR heterodimer is the functional unit that binds to DNA and regulates gene transcription. wikipedia.orgnih.gov

Interestingly, while the binding affinity of 1alpha,24-dihydroxyvitamin D2 to the VDR is similar to other metabolites, it appears to induce a distinct conformational change in the receptor complex. ku.ac.th Electrophoretic mobility shift assays (EMSA) have revealed that the complex formed between 1alpha,24-dihydroxyvitamin D2 and the VDR exhibits altered mobility compared to the complexes formed with 1,24-dihydroxyvitamin D3 and 1,25-dihydroxyvitamin D3. ku.ac.th This suggests that the unique side-chain structure of vitamin D2, with its methyl group at C-24, influences the three-dimensional structure of the VDR/RXR heterodimer.

Genomic Actions and Gene Expression Regulation

The ligand-activated VDR/RXR heterodimer exerts its effects by binding to specific DNA sequences known as vitamin D response elements (VDREs) located in the regulatory regions of target genes. nih.gov

Binding to Vitamin D Response Elements (VDREs)

The binding of the VDR/RXR heterodimer to VDREs is a crucial step in the regulation of gene expression. The conformational state of the heterodimer, influenced by the bound ligand, can affect its affinity for different VDREs. The observation that 1alpha,24-dihydroxyvitamin D2 induces a distinct VDR conformation suggests that it may modulate the binding of the VDR/RXR complex to specific VDREs, thereby influencing the transcription of a unique subset of target genes. ku.ac.th

Recruitment of Co-activators and Co-repressors

Following binding to VDREs, the VDR/RXR heterodimer recruits a complex of coregulatory proteins, including co-activators and co-repressors, to the site of gene transcription. nih.govarnoldgroup.org Co-activators, such as histone acetyltransferases, help to open up the chromatin structure, making the DNA more accessible for transcription. mdpi.com Conversely, co-repressors are typically associated with the unliganded receptor and suppress transcription. arnoldgroup.org

The specific conformation induced by 1alpha,24-dihydroxyvitamin D2 binding to the VDR likely influences the profile of co-activators and co-repressors that are recruited to the transcriptional machinery. This differential recruitment of coregulatory proteins is a key mechanism for achieving gene-specific and tissue-specific responses to different vitamin D metabolites. The precise co-activator and co-repressor complexes recruited by the 1alpha,24-dihydroxyvitamin D2-VDR-RXR complex are a subject for ongoing research.

Differential Regulation of Target Genes Compared to Other Metabolites

The distinct molecular interactions of 1alpha,24-dihydroxyvitamin D2 translate into a unique pattern of gene regulation. Studies have demonstrated that this metabolite can regulate target genes differently than other dihydroxylated vitamin D compounds.

For example, in a comparative study, 1alpha,24-dihydroxyvitamin D2 was found to be a less potent inducer of the messenger RNA (mRNA) for 25-hydroxyvitamin D-24-hydroxylase (an enzyme involved in vitamin D catabolism) in both the kidney and duodenum when compared to 1,24-dihydroxyvitamin D3 and 1,25-dihydroxyvitamin D3. ku.ac.th In contrast, it elevated the mRNA levels of the duodenal plasma membrane calcium ATPase (PMCA), a key protein in intestinal calcium absorption, to a similar extent as the other two metabolites. ku.ac.th

Table 2: Differential Gene Regulation by Dihydroxylated Vitamin D Metabolites

| Gene Target | Tissue | Relative Induction by 1alpha,24-Dihydroxyvitamin D2 | Relative Induction by 1,24-Dihydroxyvitamin D3 | Relative Induction by 1,25-Dihydroxyvitamin D3 |

|---|---|---|---|---|

| 25-Hydroxyvitamin D-24-hydroxylase mRNA | Kidney | Lower | Higher | Higher |

| 25-Hydroxyvitamin D-24-hydroxylase mRNA | Duodenum | Lower | Higher | Higher |

| Plasma Membrane CaATPase (PMCA) mRNA | Duodenum | Similar | Similar | Similar |

This differential regulation of target genes underscores the unique biological profile of 1alpha,24-dihydroxyvitamin D2 and highlights the complexity of the vitamin D endocrine system, where subtle structural variations in vitamin D metabolites can lead to distinct physiological outcomes.

Induction of VDR Expression

The molecular actions of 1α,24-Dihydroxyvitamin D2, like other active vitamin D metabolites, are mediated through the vitamin D receptor (VDR), a member of the nuclear hormone receptor superfamily. nih.gov The expression level of VDR within a target cell is a critical determinant of its responsiveness to the ligand. Research has demonstrated that 1α,24(S)-dihydroxyvitamin D2 can enhance the expression of the VDR.

In a study involving the rat osteosarcoma cell line ROS 17/2.8, treatment with 1α,24(S)(OH)2D2 was shown to increase the expression of VDR. researchgate.netnih.gov This effect was comparable to that observed with the principal active form of vitamin D3, 1α,25-dihydroxyvitamin D3. researchgate.netnih.gov This upregulation of its own receptor suggests a positive feedback mechanism where 1α,24-Dihydroxyvitamin D2 can amplify its own biological signal, potentially leading to a more robust and sustained cellular response. This induction is a key genomic action that underpins the compound's ability to regulate gene expression.

Table 1: Effect of 1α,24(S)-Dihydroxyvitamin D2 on VDR Expression

| Cell Line | Compound | Observed Effect | Reference |

|---|---|---|---|

| ROS 17/2.8 (Rat Osteosarcoma) | 1α,24(S)-dihydroxyvitamin D2 | Enhances VDR expression | researchgate.netnih.gov |

| ROS 17/2.8 (Rat Osteosarcoma) | 1α,25-dihydroxyvitamin D3 | Enhances VDR expression (for comparison) | researchgate.netnih.gov |

Non-Genomic Actions and Rapid Signaling Pathways

In addition to the classical genomic pathway that involves the nuclear VDR and regulation of gene transcription, active vitamin D metabolites can elicit rapid, non-genomic responses. mdpi.comnih.gov These actions are initiated at the cell membrane and involve the activation of various signal transduction pathways, occurring within seconds to minutes, a timeframe too short to be accounted for by gene transcription and protein synthesis. mdpi.com

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

A significant aspect of the non-genomic signaling of vitamin D compounds involves the activation of Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, including the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK, are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis. tandfonline.com

Studies have shown a correlation between the biological activities of vitamin D analogs and their ability to activate MAPK pathways. The potency of these analogs to induce cellular differentiation often parallels their activation of the Erk, JNK, and p38 MAPK pathways. tandfonline.com For 1α,24-dihydroxyvitamin D2, evidence suggests it engages these pathways to exert its antiproliferative effects. For instance, the synergistic antiproliferative activity observed when 1,24(OH)2D2 is combined with the bisphosphonate pamidronate in cancer cell lines may be due to an amplified disruption of the Ras/MEK/Erk signaling cascade. iiarjournals.org

Table 2: MAPK Pathways Activated by Vitamin D Analogs

| MAPK Pathway | General Role in Vitamin D Signaling | Relevance to 1α,24(OH)2D2 |

|---|---|---|

| Erk (Extracellular signal-regulated kinases) | Associated with antiproliferative and differentiation-inducing properties. tandfonline.com | Disruption of the Ras/MEK/Erk pathway is a possible mechanism for its synergistic antiproliferative effects with pamidronate. iiarjournals.org |

| JNK (c-Jun N-terminal kinases) | Activation parallels the differentiation-inducing potency of vitamin D analogs. tandfonline.com | Potentially involved in its cellular differentiation effects. tandfonline.com |

| p38 MAPK | Activation parallels the differentiation-inducing potency of vitamin D analogs. tandfonline.com | Potentially involved in its cellular differentiation effects. tandfonline.com |

Other Membrane-Associated Receptor Interactions

The rapid, non-genomic actions of vitamin D metabolites are thought to be mediated by interactions with membrane-associated receptors. While the classical nuclear VDR has been shown to translocate to the plasma membrane and may mediate some of these rapid effects, other membrane proteins are also implicated. mdpi.comnih.gov One such protein is the 1,25D3-Membrane Associated, Rapid Response Steroid-Binding protein (1,25D3-MARRS), also known as PDIA3 or ERp57. mdpi.comnih.gov This receptor is distinct from the nuclear VDR and is involved in initiating rapid signaling cascades. mdpi.com

Furthermore, active vitamin D metabolites can modulate signaling pathways that are triggered by other types of plasma membrane receptors, such as G protein-coupled receptors and receptor tyrosine kinases like the epidermal growth factor (EGF) receptor. frontiersin.orgresearchgate.net This indicates a complex crosstalk between vitamin D signaling and other crucial cellular communication networks.

However, based on the current search results, specific interactions of 1α,24-Dihydroxyvitamin D2 with membrane receptors other than those involved in the MAPK pathways have not been explicitly detailed. The research landscape is dominated by studies on 1α,25-dihydroxyvitamin D3, and further investigation is required to determine if 1α,24-Dihydroxyvitamin D2 interacts with receptors like 1,25D3-MARRS or engages in similar crosstalk with other membrane receptor systems.

Structure Activity Relationship Sar Studies of 1alpha,24 Dihydroxyvitamin D2

Influence of Stereochemistry at C24 on Biological Activity and Receptor Binding

The stereochemistry at the C24 position of 1α,24-dihydroxyvitamin D2 gives rise to two epimers: 1α,24(S)-dihydroxyvitamin D2 and 1α,24(R)-dihydroxyvitamin D2. This seemingly minor structural difference has a significant impact on the molecule's biological activity and its affinity for the vitamin D receptor (VDR).

Research has shown that 1α,24(S)-dihydroxyvitamin D2 exhibits significant biological activity, comparable in some aspects to that of 1α,25-dihydroxyvitamin D3 (calcitriol), the active form of vitamin D3. For instance, studies on cancer cell lines have demonstrated that 1α,24(S)(OH)2D2 can inhibit cell proliferation to a similar extent as 1α,25(OH)2D3. researchgate.net Furthermore, it has been observed to induce the differentiation of human leukemia cells (HL-60) into monocyte-macrophage-like cells, a characteristic action of active vitamin D compounds. researchgate.net In rat osteosarcoma cells, 1α,24(S)(OH)2D2 was also shown to enhance the expression of the VDR, similar to calcitriol. researchgate.net

Table 1: Comparative Biological Activities of 1α,24(S)-dihydroxyvitamin D2 and 1α,25-dihydroxyvitamin D3

| Biological Activity | 1α,24(S)-dihydroxyvitamin D2 | 1α,25-dihydroxyvitamin D3 | Reference |

| Inhibition of Cancer Cell Proliferation | Similar | Similar | researchgate.net |

| Induction of HL-60 Cell Differentiation | Similar | Similar | researchgate.net |

| Enhancement of VDR Expression | Similar | Similar | researchgate.net |

Role of the Vitamin D2 Side Chain in Enzymatic Recognition and Metabolism

The side chain of vitamin D2, characterized by a double bond between C22 and C23 and a methyl group at C24, plays a pivotal role in its recognition and subsequent metabolism by enzymes, primarily the cytochrome P450 enzyme CYP24A1. wikipedia.orgmedlineplus.gov This enzyme is responsible for the catabolism of active vitamin D metabolites, thereby regulating their intracellular concentrations and biological activity. wikipedia.orgmedlineplus.gov

Human CYP24A1 metabolizes 1α,25-dihydroxyvitamin D2 through a series of hydroxylation reactions. nih.gov The initial step often involves hydroxylation at the C24 position. nih.gov The presence of the C24 hydroxyl group in 1α,24-dihydroxyvitamin D2 makes it a substrate for further metabolic reactions catalyzed by CYP24A1. These subsequent steps can include hydroxylation at other positions on the side chain, leading to the formation of more polar metabolites that are eventually catabolized and excreted. nih.govnih.gov

Kinetic studies comparing the metabolism of 1α,25-dihydroxyvitamin D2 and 1α,25-dihydroxyvitamin D3 by human CYP24A1 have revealed important differences. The catalytic efficiency (kcat/Km) of CYP24A1 for 1α,25(OH)2D3 is almost double that for 1α,25(OH)2D2. nih.gov This indicates a lower rate of inactivation for the active form of vitamin D2, suggesting it may have increased metabolic stability in vivo. nih.gov This difference in metabolic rate is attributed to the unique structural features of the vitamin D2 side chain.

Table 2: Kinetic Parameters of Human CYP24A1 for Vitamin D2 and D3 Metabolites

| Substrate | kcat/Km (relative value) | Implication | Reference |

| 1α,25-dihydroxyvitamin D3 | ~2 | Higher rate of inactivation | nih.gov |

| 1α,25-dihydroxyvitamin D2 | 1 | Lower rate of inactivation | nih.gov |

Comparison of Structural Determinants for VDR Activation with Vitamin D3 Analogs

The activation of the VDR is a complex process that involves the ligand binding to the receptor, inducing a conformational change that facilitates the recruitment of co-regulatory proteins and subsequent modulation of gene transcription. The structural features of 1α,24-dihydroxyvitamin D2, particularly its side chain, influence its interaction with the VDR and its ability to activate the receptor compared to vitamin D3 analogs.

Studies comparing the in vivo effects of 1α,24-dihydroxyvitamin D2, 1α,24-dihydroxyvitamin D3, and 1α,25-dihydroxyvitamin D3 have highlighted significant differences in their biological responses. nih.govdntb.gov.ua In rats, 1α,25-(OH)2D3 and 1α,24-(OH)2D3 were shown to elevate plasma calcium levels, whereas 1α,24-(OH)2D2 did not. nih.gov However, all three compounds elevated urinary calcium, with the order of hypercalciuric activity being 1,25-(OH)2D3 ≥ 1,24-(OH)2D3 ≥ 1,24-(OH)2D2. nih.gov

These differential effects on calcium metabolism are linked to their ability to regulate the expression of genes involved in calcium homeostasis. For instance, the induction of duodenal 24-hydroxylase (CYP24A1) mRNA was significantly higher in rats treated with the vitamin D3 sterols compared to the 1α,24-(OH)2D2 group. nih.gov Interestingly, electrophoretic mobility shift assays revealed that the 1α,24-(OH)2D2-VDR/RXR complex exhibited a distinctly altered mobility compared to the complexes formed with the vitamin D3 analogs. nih.gov This suggests that 1α,24-dihydroxyvitamin D2 induces a different conformational state in the VDR/RXR heterodimer, which may account for its distinct biological response profile. nih.gov

Table 3: Comparative in vivo Effects of 1α,24-dihydroxyvitamin D2 and Vitamin D3 Analogs in Rats

| Parameter | 1α,24-(OH)2D2 | 1α,24-(OH)2D3 | 1α,25-(OH)2D3 | Reference |

| Plasma Calcium Elevation | No | Yes | Yes | nih.gov |

| Hypercalciuric Activity | + | ++ | +++ | nih.gov |

| Duodenal 24-Hydroxylase mRNA Induction | Lower | Higher | Higher | nih.gov |

| VDR/RXR Conformation | Altered | Standard | Standard | nih.gov |

Rational Design Principles for Modulating Activity (based on known SARs of D2 analogs, excluding specific compound design)

The structure-activity relationships (SARs) of vitamin D2 analogs provide a foundation for the rational design of novel compounds with modulated biological activities. The goal is often to enhance therapeutic effects, such as anti-proliferative and pro-differentiating activities, while minimizing undesirable side effects like hypercalcemia. nih.gov

Key principles derived from SAR studies of D2 analogs include:

Side Chain Modification: The side chain is a primary target for modification. Extending the side chain, for example by adding carbon units, can influence VDR binding and biological activity. researchgate.net Rigidifying the side chain through the introduction of double or triple bonds can also alter the conformational flexibility of the molecule, potentially leading to enhanced interaction with the VDR and increased metabolic stability. nih.govmdpi.com The introduction of bulky substituents on the side chain can also modulate activity.

Stereochemistry: As discussed, the stereochemistry at chiral centers in the side chain, such as C24, is a critical determinant of biological activity. nih.gov The (24Z) geometric isomers of some vitamin D2 analogs have shown different activity profiles compared to their (24E) counterparts, highlighting the importance of precise stereochemical control in the design of new analogs. nih.gov

A-Ring Modification: Modifications to the A-ring of the vitamin D molecule can also significantly impact its biological properties. While this article focuses on the side chain, it is important to note that combining A-ring modifications with side-chain alterations is a common strategy in the design of potent and selective vitamin D analogs. mdpi.com

Metabolic Stability: A crucial aspect of rational design is to create analogs that are resistant to rapid metabolic inactivation by enzymes like CYP24A1. mdpi.com By understanding the substrate specificity of these enzymes, modifications can be introduced into the side chain that hinder enzymatic recognition and degradation, thereby prolonging the biological half-life and therapeutic effect of the analog. mdpi.com For instance, the geometry of the side chain plays a critical role in modulating metabolic stability. mdpi.com

Analytical and Methodological Approaches in 1alpha,24 Dihydroxyvitamin D2 Research

Extraction and Purification Techniques for Biological Samples

The accurate analysis of 1α,24-dihydroxyvitamin D2 in biological matrices necessitates robust extraction and purification protocols to isolate the analyte from interfering substances. Common approaches involve an initial protein precipitation step, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to concentrate the analyte and remove impurities.

Protein precipitation is often the first step in sample preparation, particularly for serum and plasma samples. This process typically involves the addition of an organic solvent, such as a methanol (B129727):acetonitrile mixture, to the sample. This denatures and precipitates proteins, which can then be separated by centrifugation.

Following protein precipitation, liquid-liquid extraction can be employed to further purify the sample. A common solvent system for this is a mixture of hexane (B92381) and ethyl acetate. The organic layer, containing the lipophilic vitamin D metabolites, is then collected and the solvent is evaporated.

Solid-phase extraction is another widely used technique for the purification of vitamin D metabolites. Cartridges such as Sep-Pak C18 and Sep-Pak Silica are frequently utilized. The choice of sorbent and elution solvents allows for the separation of metabolites based on their polarity. For instance, a polar fraction containing dihydroxylated metabolites can be collected from a Sep-Pak SIL cartridge.

For more complex analyses requiring high purity, immunoextraction may be used. This technique utilizes antibodies specific to the target analyte or a related compound to selectively capture it from the sample matrix.

A summary of common extraction and purification steps is provided in the table below.

| Step | Technique | Reagents/Materials | Purpose |

| 1 | Protein Precipitation | Methanol:Acetonitrile | Removal of proteins |

| 2 | Liquid-Liquid Extraction | Hexane:Ethyl Acetate | Further purification and concentration |

| 3 | Solid-Phase Extraction | Sep-Pak C18, Sep-Pak Silica | Separation based on polarity |

| 4 | Immunoextraction | Solid-phase antibodies | High-specificity purification |

Chromatographic Separation Methods

Chromatography is a cornerstone of analytical research on 1α,24-dihydroxyvitamin D2, enabling its separation from other vitamin D metabolites and isomers, which is crucial for accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Separation and Identification

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the separation of vitamin D metabolites. Reversed-phase HPLC is commonly employed, utilizing C18 columns to separate compounds based on their hydrophobicity. The separation of vitamin D2 and D3 isomers, which can be challenging, has been successfully achieved using ACQUITY UPLC BEH C18 columns.

The mobile phase composition is a critical parameter in achieving optimal separation. A typical mobile phase for the analysis of dihydroxyvitamin D metabolites consists of a gradient of methanol and water. The use of core-shell type reversed-phase HPLC columns with cholesterol as the functional group has also been shown to provide excellent baseline separation of vitamin D metabolites and their epimers.

For enhanced sensitivity and specificity, derivatization of the analyte prior to HPLC analysis is a common strategy. Reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and DMEQ-TAD are used to improve the chromatographic and detection properties of vitamin D metabolites.

Key parameters for a typical HPLC method are summarized in the table below.

| Parameter | Example Specification |

| Column | Ascentis Express C18, 25 cm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Methanol (95:5, v/v) |

| Flow Rate | 1.5 mL/min |

| Temperature | 35 °C |

| Detector | UV, 265 nm |

Gas Chromatography (GC) for Identification

Gas Chromatography (GC) offers another avenue for the analysis of vitamin D metabolites, though it is generally less common than HPLC for these compounds. Prior to GC analysis, vitamin D metabolites must be derivatized to increase their volatility and thermal stability. A common derivatization approach is the conversion to trimethylsilyl (B98337) (TMS) ethers.

GC coupled with mass spectrometry (GC-MS) provides a powerful tool for the identification and quantification of these compounds. The separation is typically performed on a capillary column, and the mass spectrometer is used for detection and structural elucidation.

Spectrometric Characterization

Spectrometric techniques are indispensable for the structural elucidation and quantification of 1α,24-dihydroxyvitamin D2.

Mass Spectrometry (MS) and GC-MS for Structural Elucidation and Quantification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), is a highly sensitive and specific method for the analysis of vitamin D metabolites. Tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion and the monitoring of its characteristic product ions, a technique known as multiple reaction monitoring (MRM), which significantly enhances selectivity and sensitivity.

For LC-MS/MS analysis, electrospray ionization (ESI) is a common ionization technique. Derivatization with reagents like DMEQ-TAD can improve ionization efficiency. The fragmentation patterns observed in the mass spectrum provide valuable information for structural elucidation.

In GC-MS, after derivatization, the compound is ionized, and the resulting mass spectrum is used for identification. A specific method for 24,25-dihydroxyvitamin D involves the formation of a 24:25-cyclic n-butyl boronate-3-trimethylsilyl ether derivative, with monitoring of specific mass fragments for quantification.

The table below shows example MRM transitions for a related dihydroxyvitamin D3 metabolite, illustrating the principle of MS/MS detection.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 24,25-(OH)2D3-DMEQ-TAD adduct | 762 | 468 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of vitamin D metabolites. While not typically used for routine quantification due to lower sensitivity compared to MS, it provides detailed information about the molecular structure.

Quantitative NMR (qNMR) has been used to investigate the absolute content, stability, and isomerization of dihydroxyvitamin D2 compounds in solution. By using an internal standard, the absolute content of the analyte can be determined. ¹H NMR spectra provide information on the chemical environment of each proton in the molecule, allowing for the elucidation of its structure and stereochemistry.

Receptor Binding Assays for Ligand Affinity Determination (e.g., Radioreceptor Assays)

Receptor binding assays are fundamental in determining the affinity of 1alpha,24-Dihydroxyvitamin D2 for its cognate receptor, the VDR. These assays quantify the strength of the ligand-receptor interaction, providing crucial insights into the compound's potential biological potency. Radioreceptor assays, a common type of competitive protein binding assay, are frequently employed for this purpose.

The principle of this technique involves a competitive binding scenario where the unlabeled ligand (1alpha,24-Dihydroxyvitamin D2) competes with a radiolabeled version of a known VDR ligand (e.g., [³H]1α,25-dihydroxyvitamin D3) for a limited number of receptor binding sites. The target tissue assay system utilizes a high-affinity cytosol receptor protein that binds vitamin D metabolites. nih.gov By measuring the displacement of the radiolabeled ligand by increasing concentrations of the unlabeled test compound, a competition curve can be generated, from which the binding affinity (often expressed as the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50) is calculated.

Research employing such assays has demonstrated that vitamin D2 metabolites can be effectively measured using VDR-based systems. nih.gov Studies comparing the binding of vitamin D2 and vitamin D3 metabolites have revealed subtle differences in their affinity for the receptor. For instance, competitive binding experiments have shown that 1α,25-dihydroxyvitamin D2, a closely related compound, binds to the chick intestinal chromatin receptor system with a slightly lower efficiency (77%) compared to its vitamin D3 counterpart. nih.gov This slightly reduced affinity is a characteristic finding, suggesting that while both forms of the hormone utilize the same receptor, their interaction dynamics may differ. nih.govscispace.com

| Assay Type | Receptor Source | Key Finding | Comparative Affinity |

| Radioreceptor Assay | Chick Intestinal Cytosol/Chromatin | Measures competitive binding of D2 and D3 metabolites. nih.gov | 1α,25(OH)2D2 was slightly less efficient (77%) in binding compared to 1α,25(OH)2D3. nih.gov |

| Competitive Protein Binding | Rat Kidney Cytosol | Can be used to quantitate 25-OHD2 and 25-OHD3. scispace.com | D2 metabolites show slightly lower affinity for the intestinal receptor system. scispace.com |

In Vitro Gene Expression and Reporter Gene Systems

To understand the functional consequences of 1alpha,24-Dihydroxyvitamin D2 binding to the VDR, researchers utilize in vitro gene expression and reporter gene assays. These methods assess the ability of the compound to modulate the transcription of target genes. The activated VDR, upon binding its ligand, forms a heterodimer with the retinoid X receptor (RXR). mdpi.comnih.gov This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby initiating or suppressing gene transcription. mdpi.comscielo.br

Studies have shown that 1alpha,24(S)-dihydroxyvitamin D2 is an effective modulator of gene expression, often with a potency comparable to that of 1α,25-dihydroxyvitamin D3. researchgate.net For example, it has been demonstrated to inhibit the expression of tumor necrosis factor-alpha (TNF-α) at both the mRNA and protein levels in human peritoneal macrophages. researchgate.netnih.gov This anti-inflammatory effect is linked to the compound's ability to reduce the activity of the transcription factor NF-κB, a key regulator of inflammation. researchgate.net Reporter gene assays, which link a VDRE to a reporter gene (like luciferase), have confirmed that vitamin D compounds, including the D2 analog, markedly reduce NF-κB activity. researchgate.net

Furthermore, research in rats has shown that 1,24-(OH)2D2 can induce the expression of other VDR target genes. It was found to elevate the mRNA levels of duodenal plasma membrane calcium ATPase (PMCA) to a similar extent as D3 sterols. nih.gov It also increased the mRNA for 25-hydroxyvitamin D-24-hydroxylase (CYP24A1), a key enzyme in vitamin D catabolism, although the induction in the duodenum was less pronounced compared to that caused by 1,24-(OH)2D3 and 1,25-(OH)2D3. nih.gov

| Cell/System | Target Gene/Pathway | Method | Finding |

| Human Peritoneal Macrophages | TNF-α | mRNA and Protein Analysis | 1α,24(S)(OH)2D2 inhibited TNF-α expression at both mRNA and protein levels. researchgate.netnih.gov |

| Murine Macrophage Cell Line (P388D1) | NF-κB | Reporter Gene Assay | Vitamin D (including 1,24(OH)2D2) markedly reduced NF-κB activity. researchgate.net |

| Rat Duodenum | Plasma Membrane CaATPase (PMCA) | mRNA Analysis | 1,24-(OH)2D2 elevated PMCA mRNA to a similar extent as D3 compounds. nih.gov |

| Rat Duodenum & Kidney | 24-Hydroxylase (CYP24A1) | mRNA Analysis | 1,24-(OH)2D2 elevated duodenal and kidney 24-hydroxylase mRNA, though less potently in the duodenum than D3 compounds. nih.gov |

Electrophoretic Mobility Shift Assays (EMSA) for VDR/RXR DNA Binding

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a technique used to study protein-DNA interactions. In the context of 1alpha,24-Dihydroxyvitamin D2 research, EMSA is employed to directly visualize and characterize the binding of the VDR/RXR heterodimer, activated by the ligand, to a VDRE.

The assay involves incubating the VDR and RXR proteins with 1alpha,24-Dihydroxyvitamin D2 and a radiolabeled DNA probe containing a VDRE sequence. The resulting protein-DNA complexes are then separated from the unbound DNA probe by non-denaturing polyacrylamide gel electrophoresis. Because the protein-DNA complexes migrate more slowly through the gel than the free probe, a "shift" in the band's position is observed.

| Ligand | Protein Complex | DNA Probe | Key Observation | Implication |

| 1,24-(OH)2D2 | Recombinant hVDR/hRXR | VDRE | Overall DNA binding comparable to D3 sterols. nih.gov | Promotes formation of the VDR/RXR/VDRE complex. |

| 1,24-(OH)2D2 vs. D3 Sterols | Recombinant hVDR/hRXR | VDRE | The 1,24-(OH)2D2-liganded complex showed distinctly altered electrophoretic mobility. nih.gov | Suggests an altered conformation of the VDR/RXR heterodimer induced by the D2 analog. nih.gov |

| 1,24(OH)2D2 / 1,25(OH)2D3 | Nuclear Extracts | NF-κB consensus sequence | Vitamin D treatment markedly reduced NF-κB DNA binding activity. researchgate.net | Provides a mechanism for the observed anti-inflammatory gene regulation. |

In Vitro and Pre Clinical Cellular Research on 1alpha,24 Dihydroxyvitamin D2

Effects on Cell Proliferation and Differentiation in Model Systems

Effects on Epidermal Cells (Keratinocytes)

1α,24-Dihydroxyvitamin D2 has demonstrated notable effects on epidermal cells, particularly keratinocytes. Research has shown that this vitamin D2 analog possesses anti-proliferative activity in human keratinocytes, which is a crucial aspect of its potential utility in hyperproliferative skin disorders. The potency of 1α,24-Dihydroxyvitamin D2 in inhibiting the proliferation of these skin cells is comparable to that of 1α,25-dihydroxyvitamin D3. arvojournals.org

The mechanism of action in keratinocytes is also believed to be mediated through the vitamin D receptor (VDR). Upon binding to the VDR, 1α,24-Dihydroxyvitamin D2 can influence the expression of genes that control cell growth and differentiation, thereby promoting a more mature and less proliferative state in the epidermis. This regulatory role is fundamental to maintaining normal skin homeostasis.

Induction of Monocytic Differentiation in Promyelocytes

A significant biological activity of 1α,24-Dihydroxyvitamin D2 is its ability to induce the differentiation of promyelocytic cells into monocytes. This has been consistently observed in studies using the human leukemia cell line HL-60, a well-established model for studying myeloid differentiation. When HL-60 cells are treated with 1α,24-Dihydroxyvitamin D2, they undergo a series of changes that are characteristic of maturation along the monocytic lineage. nih.gov

These changes include a halt in proliferation and the development of morphological and functional features of mature monocytes and macrophages. This differentiation-inducing effect is comparable in potency to that of 1α,25-dihydroxyvitamin D3. nih.gov The underlying mechanism is dependent on the activation of the vitamin D receptor (VDR) and the subsequent regulation of a complex network of genes that drive the differentiation process. This property underscores the potential of 1α,24-Dihydroxyvitamin D2 to influence hematopoietic cell fate.

Modulation of Cellular Signaling Pathways

Regulation of Cytokine Expression (e.g., TNF-alpha)

1α,24-Dihydroxyvitamin D2 has been shown to modulate cellular signaling pathways by regulating the expression of cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). In studies involving human peritoneal macrophages, 1α,24-Dihydroxyvitamin D2 was found to inhibit the expression of TNF-α at both the mRNA and protein levels. nih.gov This inhibitory effect on a key pro-inflammatory cytokine suggests an anti-inflammatory role for this vitamin D2 analog.

The regulation of cytokine expression is a critical aspect of the immune-modulating properties of vitamin D compounds. By suppressing the production of inflammatory mediators like TNF-α, 1α,24-Dihydroxyvitamin D2 can influence the cellular environment and potentially mitigate inflammatory responses. This action is mediated through the vitamin D receptor signaling pathway.

Hypophosphorylation of Retinoblastoma Protein (pRb)

Vitamin D analogs, as a class of compounds, are known to influence the cell cycle, often leading to an arrest in the G1 phase. A key event in this process is the hypophosphorylation of the retinoblastoma protein (pRb). While direct studies on 1α,24-Dihydroxyvitamin D2 and pRb are limited, the established mechanism for other vitamin D analogs provides a strong basis for its likely mode of action.

The phosphorylation state of pRb is a critical checkpoint for cell cycle progression. In its hypophosphorylated (active) state, pRb binds to and sequesters the E2F family of transcription factors, thereby preventing the expression of genes required for entry into the S phase. The activity of vitamin D analogs typically leads to the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27. nih.gov These CKIs inhibit the activity of cyclin-CDK complexes that are responsible for phosphorylating and inactivating pRb. By maintaining pRb in its hypophosphorylated state, vitamin D analogs effectively block cell cycle progression and inhibit proliferation. nih.gov This mechanism is a central component of the anti-proliferative effects of vitamin D compounds in cancer cells.

Mechanistic Actions of Vitamin D Analogs on the Cell Cycle

| Molecular Target | Action of Vitamin D Analogs | Consequence |

|---|---|---|

| p21, p27 (CKIs) | Upregulation | Inhibition of Cyclin-CDK complexes |

| Retinoblastoma Protein (pRb) | Maintained in hypophosphorylated state | Sequestration of E2F transcription factors |

| Cell Cycle | Arrest at G1 phase | Inhibition of cell proliferation |

Bone Cell Biology Studies (e.g., Osteoclast Formation and Bone Resorption)

In vitro and pre-clinical cellular research has shed light on the biological activities of 1α,24-Dihydroxyvitamin D2, particularly its effects on bone cells. Studies have focused on its capacity to influence osteoclast formation and bone resorption, key processes in bone remodeling.

Research utilizing cultured bone cells has demonstrated that 1α,24(S)-dihydroxyvitamin D2 is a potent stimulator of osteoclast formation. nih.gov In these experimental settings, its activity was found to be comparable to that of 1α,25-dihydroxyvitamin D3, the hormonally active form of vitamin D3. nih.gov This suggests that the hydroxylation at the C-24 position in the vitamin D2 molecule results in a compound with significant biological activity in bone tissue.

Further investigations into the bone-resorbing activities of vitamin D2 analogs have provided additional insights. In one study, the activity of 24-epi-1α,25-dihydroxyvitamin D2 was assessed in an in vitro bone resorption assay. nih.gov The results indicated that while it was less potent than 1α,25-dihydroxyvitamin D3 at concentrations ranging from 10-11 M to 10-8 M, it still exhibited bone-resorbing capabilities. nih.gov In the same study, an osteoclast-like cell formation assay revealed that 24-epi-1α,25-dihydroxyvitamin D2 had a similar potency to 1α,25-dihydroxyvitamin D3 at concentrations from 10-11 M to 10-7 M. nih.gov

The active form of vitamin D is known to play a crucial role in bone resorption by stimulating the differentiation of osteoclasts from their precursor cells. This process is mediated through the interaction of the vitamin D receptor (VDR) with specific target genes. A key mechanism involves the enhancement of the expression of Receptor Activator of Nuclear Factor Kappa-Β Ligand (RANKL) on osteoblasts and stromal cells. RANKL, in turn, binds to its receptor RANK on osteoclast precursors, thereby stimulating their maturation into active osteoclasts. The balance between RANKL and its decoy receptor, Osteoprotegerin (OPG), is a critical determinant of osteoclast activity, and vitamin D influences this balance in favor of bone resorption by increasing RANKL expression and decreasing OPG production. While these mechanisms are well-established for 1α,25-dihydroxyvitamin D3, the comparable activity of 1α,24-dihydroxyvitamin D2 in stimulating osteoclast formation suggests it may operate through similar pathways. nih.gov

The following table summarizes the comparative potencies of 1α,24-Dihydroxyvitamin D2 analogs and 1α,25-dihydroxyvitamin D3 in bone cell assays.

| Compound | Assay | Concentration Range | Potency Compared to 1α,25(OH)2D3 |

| 1α,24(S)-dihydroxyvitamin D2 | Osteoclast Formation | Not specified | Equipotent nih.gov |

| 1α,24(S)-dihydroxyvitamin D2 | Bone Resorption | Not specified | Equipotent nih.gov |

| 24-epi-1α,25-dihydroxyvitamin D2 | In vitro Bone Resorption | 10-11 M - 10-8 M | Weaker nih.gov |

| 24-epi-1α,25-dihydroxyvitamin D2 | Osteoclast-like Cell Formation | 10-11 M - 10-7 M | Almost Similar nih.gov |

Comparative Research Perspectives on 1alpha,24 Dihydroxyvitamin D2

Comparative Metabolism with Vitamin D3 Metabolites

The metabolic pathways of vitamin D2 and vitamin D3, while parallel in many respects, exhibit key differences that influence the bioavailability and activity of their respective metabolites. Both vitamin D2 and D3 undergo 25-hydroxylation in the liver to form 25-hydroxyvitamin D2 (25(OH)D₂) and 25-hydroxyvitamin D3 (25(OH)D₃), respectively. nih.gov Subsequently, these metabolites are activated in the kidneys and other tissues via 1α-hydroxylation to 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂D₂) and 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃ or calcitriol). nih.gov

However, an alternative activation pathway exists for vitamin D2, involving hydroxylation at the C-24 position. oup.com This leads to the formation of 24-hydroxyvitamin D2 (24(OH)D₂), which can then be 1α-hydroxylated in the kidney to produce 1α,24(OH)₂D₂. oup.com This pathway is significant as 1α,24(OH)₂D₂ is a metabolite of the prodrug 1α-hydroxyvitamin D2 (1α-OH-D₂). nih.gov The enzyme responsible for 24-hydroxylation, CYP24A1, is also the primary enzyme for the catabolism of 1,25(OH)₂D₃. nih.gov

Studies suggest that vitamin D2 metabolites may be cleared more rapidly from circulation than vitamin D3 metabolites. nih.gov This could be due to a lower binding affinity of 25(OH)D₂ for the vitamin D-binding protein (DBP) compared to 25(OH)D₃, leading to increased metabolic clearance. nih.gov The catabolism of 25(OH)D₂ appears to be faster than that of 25(OH)D₃, contributing to the observation that vitamin D3 is more effective at sustaining serum 25(OH)D levels. nih.govnih.gov

Comparative VDR Binding and Transactivation Properties with other Dihydroxylated Forms (e.g., 1,25(OH)2D3, 1,25(OH)2D2)

The biological actions of vitamin D metabolites are mediated through their binding to the vitamin D receptor (VDR), a nuclear transcription factor. nih.gov The affinity of a metabolite for the VDR is a crucial determinant of its potency.

Research comparing various dihydroxylated forms shows that the binding affinity of 1α,25(OH)₂D₂ for the VDR is almost comparable to that of 1α,25(OH)₂D₃. nih.gov However, the introduction of a hydroxyl group at the C-24 position instead of the C-25 position, as in 1α,24(OH)₂D₂, influences its interaction with the receptor complex.

| Metabolite | Relative VDR Binding Affinity | Effect on VDR/RXR Conformation |

|---|---|---|

| 1α,25(OH)₂D₃ (Calcitriol) | High (Reference) | Standard Conformation |

| 1α,25(OH)₂D₂ | Comparable to 1α,25(OH)₂D₃ nih.gov | Similar to 1α,25(OH)₂D₃ |

| 1α,24(OH)₂D₂ | Comparable overall binding to 1α,25(OH)₂D₃ ku.ac.thnih.gov | Induces distinctly altered mobility/conformation ku.ac.thnih.gov |

Differential Effects on Gene Expression and Cellular Responses Compared to Other Active Vitamin D Metabolites

The distinct interaction of 1α,24(OH)₂D₂ with the VDR complex translates into differential effects on the expression of target genes and subsequent cellular responses. While it can elicit biological responses similar to vitamin D3 sterols, its potency varies depending on the specific gene and cellular context. nih.gov

For instance, 1α,24(OH)₂D₂ was found to be less potent than both 1,24(OH)₂D₃ and 1,25(OH)₂D₃ at inducing the expression of the gene for 25-hydroxyvitamin D-24-hydroxylase (CYP24A1) in both the duodenum and the kidney of rats. ku.ac.thnih.gov In contrast, it was able to increase the mRNA levels for duodenal plasma membrane calcium ATPase (PMCA) to a similar extent as the vitamin D3 metabolites. ku.ac.thnih.gov

In the context of the immune system, both 1α,24(S)(OH)₂D₂ and 1α,25(OH)₂D₃ have been shown to inhibit the expression of tumor necrosis factor-alpha (TNF-α) in human peritoneal macrophages. researchgate.net Furthermore, both compounds were capable of enhancing the expression of the VDR itself in a rat osteosarcoma cell line. researchgate.net Studies on the broader transcriptomic level have shown that while vitamin D2 and D3 affect many of the same gene pathways, particularly those related to the immune system, they also have unique effects, suggesting that their metabolites are not entirely interchangeable. nih.gov For example, vitamin D3 supplementation has been linked to a down-regulation of genes involved in innate and adaptive immunity, potentially creating a more tolerogenic state, an effect that may differ with vitamin D2. nih.gov

Distinct Pharmacokinetic Profiles and Implications for Biological Action (e.g., clearance rates)

Pharmacokinetic studies reveal significant differences between 1α,24(OH)₂D₂ and other active vitamin D metabolites, which have important implications for their biological activity and therapeutic potential.